Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- is a unique organosilicon compound characterized by its silacyclopentadiene core with dimethoxy and diphenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- typically involves the reaction of silacyclopentadiene derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 1,1-dimethoxy-2,5-diphenylsilacyclopentadiene with suitable organometallic reagents .
Industrial Production Methods
This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the silicon center.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives .
Wissenschaftliche Forschungsanwendungen
Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- involves its interaction with various molecular targets. The compound can participate in coordination chemistry, forming complexes with transition metals. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,3,4,5-tetraphenyl-: Another organosilicon compound with a similar core structure but different substituents.
Silacyclopenta-2,4-diene, 2,5-bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenyl-: A derivative with additional ethynyl groups, offering different reactivity and applications.
Uniqueness
The presence of dimethoxy and diphenyl groups enhances its stability and reactivity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
100840-05-9 |
---|---|
Molekularformel |
C18H18O2Si |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1,1-dimethoxy-2,5-diphenylsilole |
InChI |
InChI=1S/C18H18O2Si/c1-19-21(20-2)17(15-9-5-3-6-10-15)13-14-18(21)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
CSWPFUASCWFYAH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.